1-Pyridin-4-ylbutane-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

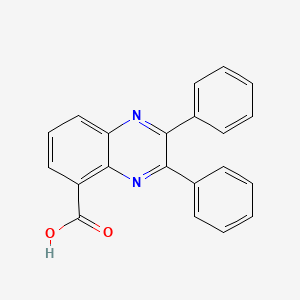

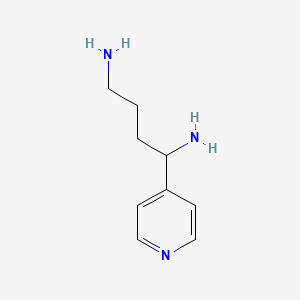

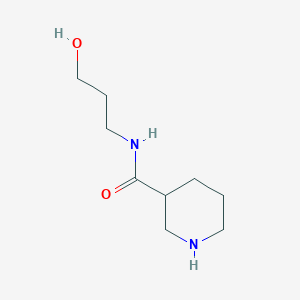

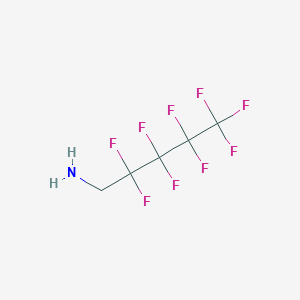

“1-Pyridin-4-ylbutane-1,4-diamine” is a chemical compound with the molecular formula C9H15N31. It has an average mass of 165.236 Da and a monoisotopic mass of 165.126602 Da1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-Pyridin-4-ylbutane-1,4-diamine” from the available resources.Molecular Structure Analysis

The molecular structure of “1-Pyridin-4-ylbutane-1,4-diamine” consists of a pyridine ring attached to a butane-1,4-diamine1. The compound has freely rotating bonds, which contribute to its conformational flexibility1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-Pyridin-4-ylbutane-1,4-diamine” from the available resources.Physical And Chemical Properties Analysis

“1-Pyridin-4-ylbutane-1,4-diamine” has a density of 1.1±0.1 g/cm3, a boiling point of 318.3±32.0 °C at 760 mmHg, and a flash point of 172.2±12.3 °C1. It has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds1. Its polar surface area is 65 Å21.Scientific Research Applications

Synthesis and Properties of Polyimides Poly(pyridine−imide) derived from a diamine containing a pyridine heterocyclic group has been synthesized, showcasing solubility in various solvents, high thermal stability, and mechanical strength. The polymers possess optical properties such as strong orange fluorescence, making them suitable for applications such as fluorescent materials or sensors (Liaw et al., 2007). Another poly(pyridine-imide) film demonstrated an “off–on” fluorescent switcher characteristic for acids, highlighting its potential in sensor technology (Wang et al., 2008).

Crystal Structure Analysis and Molecular Interactions Studies on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have elucidated the importance of C–H⋯N, C–H⋯π and π⋯π interactions in their crystal packing, offering insights into molecular design and structural stability (Lai et al., 2006).

Chelation and Coordination Chemistry A study explored surrogates of 2,2′-bipyridine designed to chelate Ag(I) and create metallotectons for engineering hydrogen-bonded crystals. This research underscores the role of diaminotriazinyl (DAT) groups in hydrogen bonding and metallic coordination, aiding the design of molecular architectures (Duong et al., 2011).

Complexation Studies Complexation to Cadmium(II) of a Tetradentate Ligand resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine showcased the formation of cadmium iodide complex, revealing complexation behavior and crystal network interactions (Hakimi et al., 2013).

Safety And Hazards

I couldn’t find specific safety and hazard information for “1-Pyridin-4-ylbutane-1,4-diamine” from the available resources.

Future Directions

The future directions of “1-Pyridin-4-ylbutane-1,4-diamine” are not clear from the available resources. Further research and studies are needed to explore its potential applications and properties.

Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed and specific information, please refer to scientific literature or contact a chemical expert.

properties

IUPAC Name |

1-pyridin-4-ylbutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNZARUDYNHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377982 |

Source

|

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-4-ylbutane-1,4-diamine | |

CAS RN |

374064-03-6 |

Source

|

| Record name | 1,4-Butanediamine, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)